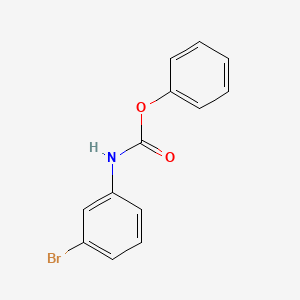

phenyl N-(3-bromophenyl)carbamate

Description

Propriétés

IUPAC Name |

phenyl N-(3-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQSGWGBBCDEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358300 | |

| Record name | phenyl N-(3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86764-83-2 | |

| Record name | phenyl N-(3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phenyl N-(3-bromophenyl)carbamate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Phenyl N-(3-bromophenyl)carbamate

This guide provides a comprehensive technical overview for the synthesis of Phenyl N-(3-bromophenyl)carbamate, a compound of interest for its utility as a synthetic intermediate in drug discovery and materials science. The document is structured to provide not only procedural steps but also the underlying chemical principles and safety considerations, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Carbamates are a crucial class of organic compounds, serving as key structural motifs in pharmaceuticals, agrochemicals, and polymers.[1] Their synthesis is a fundamental operation in organic chemistry. Phenyl N-(3-bromophenyl)carbamate, incorporating a halogenated phenyl ring, is a valuable precursor for further functionalization through cross-coupling reactions or as a building block in the development of bioactive molecules.

Two primary and highly effective synthetic strategies are commonly employed for the preparation of N-aryl carbamates. The choice between them often depends on the availability of starting materials, functional group tolerance of other substituents (if any), and reaction scale.

-

Strategy A: Acylation of an Amine. This classic approach involves the reaction of an aniline derivative (3-bromoaniline) with a chloroformate ester (phenyl chloroformate). It is a direct and reliable method for forming the N-C(O) bond.[2][3]

-

Strategy B: Addition to an Isocyanate. This route utilizes the reaction of an isocyanate (3-bromophenyl isocyanate) with an alcohol (phenol). This method is highly efficient and often proceeds under mild conditions, leveraging the high reactivity of the isocyanate group.[4][5]

This guide will detail the experimental protocols for both strategies, providing a comparative basis for laboratory application.

Reaction Mechanisms and Causality

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues.

Strategy A: Nucleophilic Acyl Substitution

This reaction proceeds via a nucleophilic attack of the amine (3-bromoaniline) on the electrophilic carbonyl carbon of phenyl chloroformate. A base, either the reactant amine itself or an added non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][6]

Strategy B: Nucleophilic Addition to Isocyanate

The synthesis from 3-bromophenyl isocyanate and phenol is a nucleophilic addition reaction. The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic central carbon of the isocyanate group (-N=C=O). The reaction is typically conducted in an inert, anhydrous solvent, as isocyanates are highly sensitive to moisture, which would lead to the formation of an unstable carbamic acid and subsequent decomposition to an amine and carbon dioxide, ultimately forming a diarylurea byproduct. While often self-catalyzing, the reaction rate can be influenced by the acidity of the phenol and the solvent polarity.[7][8]

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the synthesis of Phenyl N-(3-bromophenyl)carbamate.

Protocol 1: Synthesis from 3-Bromoaniline and Phenyl Chloroformate

This protocol is adapted from a documented laboratory procedure and is favored for its straightforward execution.[2]

Core Experimental Workflow

Caption: Workflow for Synthesis via Phenyl Chloroformate.

Materials and Reagents

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | CAS Number |

| 3-Bromoaniline | 172.03 | 3.44 g | 20.0 | 591-19-5 |

| Phenyl Chloroformate | 156.57 | 1.56 g (approx 1.3 mL) | 10.0 | 1885-14-9 |

| Diethyl Ether (anhydrous) | 74.12 | 85 mL | - | 60-29-7 |

| Hexane | 86.18 | As required | - | 110-54-3 |

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3.44 g (20.0 mmol) of 3-bromoaniline in 35 mL of anhydrous diethyl ether.

-

Reaction Setup: In a separate dropping funnel, prepare a solution of 1.56 g (10.0 mmol) of phenyl chloroformate in 50 mL of anhydrous diethyl ether.

-

Addition: While stirring the 3-bromoaniline solution at room temperature, add the phenyl chloroformate solution dropwise over a period of 15-20 minutes. A precipitate of 3-bromoanilinium hydrochloride will form.

-

Reaction: Continue stirring the mixture vigorously at room temperature for one hour after the addition is complete to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture using a Büchner funnel to remove the precipitated salt. Wash the salt with a small amount of cold ether.

-

Isolation: Transfer the filtrate to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is purified by recrystallization from hexane to yield the final product.

-

Drying: Dry the crystalline product under vacuum. The expected melting point is 88-90 °C.[2]

Protocol 2: Synthesis from 3-Bromophenyl Isocyanate and Phenol

This protocol is based on the well-established reactivity of isocyanates with phenols.[7] Anhydrous conditions are critical to prevent side reactions.

Materials and Reagents

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | CAS Number |

| 3-Bromophenyl Isocyanate | 198.02 | 1.98 g | 10.0 | 23138-55-8 |

| Phenol | 94.11 | 0.94 g | 10.0 | 108-95-2 |

| Toluene (anhydrous) | 92.14 | 50 mL | - | 108-88-3 |

| Triethylamine (optional catalyst) | 101.19 | 1-2 drops | - | 121-44-8 |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 0.94 g (10.0 mmol) of phenol and 50 mL of anhydrous toluene. Stir until the phenol is completely dissolved.

-

Reagent Addition: Carefully add 1.98 g (10.0 mmol) of 3-bromophenyl isocyanate to the solution. Note: Refer to the safety section below before handling isocyanates.

-

(Optional) Catalysis: For potentially faster reaction times, 1-2 drops of triethylamine can be added.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum. If the reaction is slow, it can be gently heated to 40-50 °C.

-

Isolation: Once the reaction is complete, reduce the solvent volume under reduced pressure. The product will often crystallize directly from the concentrated solution upon cooling.

-

Purification: If necessary, the crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as toluene/hexane or ethanol/water.

Safety and Handling Precautions

Chemical safety is of utmost importance. Researchers must be familiar with the hazards of all reagents before beginning any experiment.

-

3-Bromophenyl Isocyanate: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It is a lachrymator (causes tearing) and a known respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[10][11] All handling must be performed in a well-ventilated chemical fume hood.[9][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10][13]

-

Phenyl Chloroformate: This reagent is corrosive and toxic. It reacts with water and should be handled with care in a fume hood, using appropriate PPE.

-

Solvents: Diethyl ether and hexane are highly flammable. Toluene is flammable and toxic. Ensure there are no ignition sources nearby and handle them in a fume hood.

Characterization and Analysis

To confirm the identity and purity of the synthesized Phenyl N-(3-bromophenyl)carbamate, the following analytical techniques are recommended.

-

Melting Point: A sharp melting point in the expected range (88-90 °C) is a good indicator of purity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect complex multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on both phenyl rings. A broad singlet for the N-H proton should also be visible, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: Expect signals for the carbonyl carbon (~152-155 ppm) and multiple signals in the aromatic region (~118-140 ppm).

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O (carbonyl) stretch: A strong absorption around 1700-1740 cm⁻¹.

-

C-O stretch: Around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (C₁₃H₁₀BrNO₂: 290.99 g/mol ).

Troubleshooting

-

Low Yield (Protocol 1): Incomplete reaction may occur if the HCl byproduct is not effectively neutralized. Ensure a 2:1 molar ratio of amine to chloroformate is used, or add a non-nucleophilic base like triethylamine.

-

Side Product Formation (Protocol 2): The presence of water will lead to the formation of N,N'-bis(3-bromophenyl)urea. Ensure all glassware is flame-dried and anhydrous solvents are used under an inert atmosphere.

-

Purification Difficulties: If the product is oily or fails to crystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable purification method.

Conclusion

The synthesis of Phenyl N-(3-bromophenyl)carbamate can be reliably achieved through two primary methods: the reaction of 3-bromoaniline with phenyl chloroformate or the reaction of 3-bromophenyl isocyanate with phenol. Both routes are effective, and the choice will largely be dictated by reagent availability and laboratory infrastructure. Adherence to strict safety protocols, particularly when handling isocyanates and chloroformates, is essential for a safe and successful synthesis. Proper analytical characterization is required to confirm the structure and purity of the final product.

References

-

PrepChem. Synthesis of phenyl N-(3-bromophenyl)carbamate. PrepChem.com. [Link]

-

Ji, L., & Ablajan, K. (2021). Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation. SynOpen. [Link]

- Google Patents. Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.

-

Feller, M., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

-

ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. [Link]

-

Sciencemadness Discussion Board. Carbamate Synthesis. [Link]

-

PubMed. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

- Google Patents. Preparation method of N-phenyl-3-bromocarbazole.

-

O'Brien, D. F., et al. (1958). New Carbamates and Related Compounds. Journal of the American Chemical Society. [Link]

- Google Patents. Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Sivasankaran, A., & Nair, P. R. (1987). Effect of Substituents on Phenol-Isocyanate Reaction. Zenodo. [Link]

-

ChemSrc. (3-bromophenyl) N-phenylcarbamate | CAS#:50882-30-9. [Link]

-

NextSDS. 3-PHENYLALLYL N-(4-BROMOPHENYL)CARBAMATE — Chemical Substance Information. [Link]

-

PubChem. Phenyl carbamate | C7H7NO2 | CID 69322. [Link]

-

Bailey, M. E., et al. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry. [Link]

- Google Patents. The preparation method of N-phenyl-3-bromine carbazole.

-

Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

-

ResearchGate. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. [Link]

-

Khan Academy. Bromination of Phenols (video). [Link]

-

Legrand, B., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

Sources

- 1. Thieme E-Books & E-Journals - [thieme-connect.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Phenyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Phenyl N-(3-bromophenyl)carbamate: A Strategic Intermediate for Advanced Kinase Inhibitor Synthesis and Isocyanate-Free Urea Assembly

An in-depth technical guide on Phenyl N-(3-bromophenyl)carbamate , designed for medicinal chemists, process scientists, and drug development professionals.

Executive Summary

The assembly of unsymmetrical diaryl ureas is a cornerstone of modern targeted therapeutics, particularly in the development of kinase inhibitors (e.g., VEGFR, Flt3, and RAF inhibitors)[1],[2]. Historically, the construction of this pharmacophore relied on highly toxic, moisture-sensitive isocyanates or phosgene equivalents, which pose severe scalability and safety risks.

Phenyl N-(3-bromophenyl)carbamate (CAS: 86764-83-2) has emerged as a highly privileged, bench-stable building block that circumvents these issues[3],[4]. By acting as an "activated carbamate," it enables the precise, isocyanate-free synthesis of unsymmetrical ureas while simultaneously installing a versatile 3-bromo synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions and downstream purification. The compound presents as a stable crystalline solid, which drastically simplifies handling compared to its liquid or volatile isocyanate counterparts[5].

| Property | Value |

| Chemical Name | Phenyl N-(3-bromophenyl)carbamate |

| CAS Registry Number | 86764-83-2[4] |

| Molecular Formula | C13H10BrNO2[4] |

| Molecular Weight | 292.13 g/mol [4] |

| Melting Point | 88°C – 90°C[5] |

| InChI Key | IWQSGWGBBCDEPM-UHFFFAOYSA-N[4] |

| Physical Form | Crystalline Solid[5] |

Mechanistic Rationale: The "Activated Carbamate" Paradigm

As a Senior Application Scientist, it is crucial to understand why phenyl carbamates are selected over traditional reagents like Carbonyldiimidazole (CDI) or isolated isocyanates. The causality lies in the thermodynamics of the leaving group.

The phenyl group (phenol) strikes an optimal electronic balance: it is sufficiently electron-withdrawing to activate the carbonyl carbon toward nucleophilic attack by an incoming amine, yet stable enough to prevent spontaneous hydrolysis under ambient moisture[1]. This precise reactivity tuning virtually eliminates the formation of symmetrical urea byproducts—a notorious yield-killer in CDI-mediated couplings[6].

| Synthesis Strategy | Electrophile | Moisture Sensitivity | Symmetrical Byproduct Risk | Scalability & Safety Profile |

| Isocyanate Route | 3-Bromophenyl isocyanate | High (Rapid hydrolysis) | Moderate to High | Low (Requires phosgene/toxic precursors) |

| CDI Coupling | Carbonyldiimidazole | High | High (Difficult to control) | Moderate (Moisture-controlled environments needed)[6] |

| Phenyl Carbamate | Phenyl N-(3-bromophenyl)carbamate | Low (Bench-stable) | Trace / Negligible | High (Green, safe, operationally simple) [1] |

Pathway Visualizations

Fig 1: Thermodynamic pathway of isocyanate-free unsymmetrical urea synthesis via a stable phenyl carbamate.

Fig 2: Modular drug discovery workflow leveraging the 3-bromo handle for late-stage functionalization.

Synthetic Workflows & Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high-fidelity synthesis.

Protocol A: Synthesis of Phenyl N-(3-bromophenyl)carbamate

Objective: Generate the bench-stable activated carbamate from 3-bromoaniline. Causality Note: The use of diethyl ether as a solvent is highly strategic. The byproduct of the reaction, 3-bromoaniline hydrochloride, is insoluble in ether and precipitates out. This drives the reaction forward via Le Chatelier's principle and reduces purification to a simple filtration step[5].

Step-by-Step Procedure:

-

Preparation: Dissolve 3.44 g of 3-bromoaniline in 35 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer[5].

-

Addition: Prepare a separate solution of 1.56 g of phenyl chloroformate in 50 mL of diethyl ether. Add this dropwise to the stirred aniline solution at room temperature[5].

-

Reaction: Stir the mixture continuously for 1 hour at room temperature. The formation of a white precipitate (amine hydrochloride) indicates reaction progression.

-

Filtration: Filter the reaction mixture to remove the precipitated salts.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the crude product[7].

-

Purification: Crystallize the residue from hexane to obtain pure phenyl N-(3-bromophenyl)carbamate[5].

-

Validation: Confirm product integrity via melting point analysis. A sharp melting point of 88°C – 90°C validates successful synthesis and high purity[7].

Protocol B: Isocyanate-Free Assembly of Unsymmetrical Diaryl Ureas

Objective: Couple the activated carbamate with a target primary or secondary amine to form a kinase-binding pharmacophore. Causality Note: The addition of a nucleophilic catalyst/base like DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates the displacement of the phenol leaving group, allowing the reaction to proceed cleanly without forcing conditions that might degrade sensitive functional groups[2].

Step-by-Step Procedure:

-

Activation: Dissolve 1.2 equivalents of phenyl N-(3-bromophenyl)carbamate and 0.2 equivalents of DABCO in anhydrous acetonitrile at room temperature[2].

-

Coupling: Add 1.0 equivalent of the target amine dropwise to the solution.

-

Heating: Elevate the temperature to 65°C (reflux) and stir for 1 to 4 hours[2]. Monitor the consumption of the carbamate via TLC or LC-MS.

-

Precipitation: Cool the reaction to room temperature. The highly crystalline unsymmetrical urea will typically precipitate spontaneously.

-

Washing: Filter the solid and wash extensively with cold hexane and water. This step efficiently removes the phenol byproduct and residual base, often eliminating the need for column chromatography[1].

Protocol C: Downstream Functionalization via Suzuki Cross-Coupling

Because the urea linkage is highly stable under standard palladium-catalyzed cross-coupling conditions, the meta-bromo substitution is intentionally preserved during Protocol B. This bromine atom serves as an orthogonal synthetic handle. Researchers can subject the resulting 3-bromophenyl urea to Suzuki-Miyaura coupling with various boronic acids, allowing for rapid Structure-Activity Relationship (SAR) library generation without needing to rebuild the urea core for every derivative.

References

-

Benchchem - Phenyl N-(3-Bromophenyl)carbamate (Product Overview). Retrieved from:[3]

-

PrepChem - Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved from:[5]

-

Benchchem - Phenyl N-(3-Bromophenyl)carbamate CAS & Properties. Retrieved from:[4]

-

PrepChem - Synthesis of phenyl N-(3-bromophenyl)carbamate (Detailed). Retrieved from:[7]

-

ACS Publications - Syntheses of a Triad of Flt3 Kinase Inhibitors: From Bench to Pilot Plant. Retrieved from:[1]

-

Thieme Connect - A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Retrieved from:[2]

-

ACS Publications - Supervised Machine-Learning Algorithm using Low Data Sets: Flow Chemistry Optimization of the Key Urea Moiety Construction. Retrieved from:[6]

Sources

An In-depth Technical Guide to Phenyl N-(3-bromophenyl)carbamate

Introduction: The Phenyl Carbamate Scaffold in Modern Research

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, serving as a key structural motif in numerous therapeutic agents and agricultural chemicals.[1] Its unique properties allow for the modulation of biological activity, stability, and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, Phenyl N-(3-bromophenyl)carbamate, a compound of significant interest for its potential applications in enzyme inhibition and as a versatile synthetic intermediate.

This document provides a comprehensive technical overview, including detailed protocols for its synthesis, methods for its characterization, and an exploration of its potential biological activities, designed for researchers, scientists, and professionals in drug development.

A Note on Chemical Identifiers: It is critical to note a discrepancy in public databases regarding this compound's Chemical Abstracts Service (CAS) number. The name Phenyl N-(3-bromophenyl)carbamate is associated with CAS number 50882-30-9 .[2] However, the CAS number provided for this topic, 50882-29-6 , is consistently linked to the isomeric compound, Phenyl N-(4-bromophenyl)carbamate .[3][4][5] Given their profound structural similarity, this guide will provide the documented synthesis for the 3-bromo isomer[6] and discuss physicochemical properties, characterization, and biological activities that are largely applicable to both isomers. Researchers should verify the specific isomer used in their experiments by analytical means.

Section 1: Physicochemical Properties and Specifications

Phenyl N-(3-bromophenyl)carbamate is an aromatic organic compound featuring a central carbamate linkage flanked by a phenyl group and a 3-bromophenyl group. The presence of the bromine atom enhances its lipophilicity and provides a reactive handle for further synthetic modifications.[3]

| Property | Value | Source(s) |

| IUPAC Name | Phenyl N-(3-bromophenyl)carbamate | N/A |

| CAS Number | 50882-30-9 (for 3-bromo isomer) | [2] |

| 50882-29-6 (for 4-bromo isomer) | [3][4][5] | |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [3] |

| Molecular Weight | 292.13 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 88 - 90 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane, acetone); limited solubility in water. | [3] |

Section 2: Synthesis and Purification

The synthesis of Phenyl N-(3-bromophenyl)carbamate is a straightforward and high-yielding process based on a classic nucleophilic acyl substitution reaction.

Synthesis Workflow

The overall process involves the reaction of a substituted aniline with phenyl chloroformate, followed by purification via recrystallization.

Caption: General workflow for the synthesis of Phenyl N-(3-bromophenyl)carbamate.

Principle of Synthesis

The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 3-bromoaniline on the electrophilic carbonyl carbon of phenyl chloroformate. The lone pair of electrons on the amine nitrogen initiates the reaction, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen, yielding the stable carbamate product. The use of an ether solvent provides an inert medium for the reaction.

Detailed Experimental Protocol

This protocol is adapted from established laboratory methods for the synthesis of Phenyl N-(3-bromophenyl)carbamate.[6]

Materials and Equipment:

-

3-Bromoaniline (3.44 g)

-

Phenyl chloroformate (1.56 g)

-

Anhydrous ether (85 ml total)

-

Hexane (for recrystallization)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 3.44 g of 3-bromoaniline in 35 ml of anhydrous ether. Stir the solution at room temperature using a magnetic stirrer.

-

Reagent Addition: Separately, prepare a solution of 1.56 g of phenyl chloroformate in 50 ml of anhydrous ether. Add this solution to a dropping funnel.

-

Reaction: Add the phenyl chloroformate solution dropwise to the stirred 3-bromoaniline solution over a period of 15-20 minutes.

-

Causality Note: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Completion: Once the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction proceeds to completion. A precipitate (3-bromoaniline hydrochloride) will form.

-

Filtration: Filter the reaction mixture to remove the solid byproduct.

-

Self-Validation: The presence of a precipitate confirms that the reaction has occurred, as the HCl generated reacts with the excess aniline base.

-

-

Solvent Removal: Transfer the filtrate to a clean round-bottom flask and evaporate the ether using a rotary evaporator.

-

Purification: Recrystallize the resulting crude residue from hot hexane to yield pure Phenyl N-(3-bromophenyl)carbamate as a crystalline solid.

-

Causality Note: Hexane is an excellent choice for recrystallization as the carbamate product has high solubility in hot hexane but low solubility at room temperature, allowing for efficient purification.

-

Section 3: Spectroscopic Characterization

While a comprehensive public database of experimental spectra for this specific compound is limited, its structure allows for reliable prediction of its spectral characteristics. The following section provides predicted data and generalized, field-proven protocols for acquiring NMR, IR, and MS data to validate the compound's identity and purity.[7]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 - 7.0 | Multiplet (m) | 9H | Aromatic protons (C₆H₅ and C₆H₄Br) |

| ~7.0 - 6.8 | Broad Singlet (br s) | 1H | N-H proton of carbamate |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~153 | C=O (Carbamate) |

| ~140 - 118 | Aromatic Carbons |

| ~122 | Aromatic C-Br |

Table 3: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Stretch |

| ~1220 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

|---|---|

| 291/293 | Molecular Ion Peak [M]⁺ (Isotopic pattern due to Br) |

| 198/200 | [M - C₆H₅O]⁺ |

| 171/173 | [BrC₆H₄NCO]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Protocols for Spectroscopic Analysis

These protocols provide a self-validating framework for confirming the structure and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Spectrum Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups outlined in Table 3.

Mass Spectrometry (MS) Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Tune a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, set the ionization energy to 70 eV. Set the mass analyzer to scan a suitable range (e.g., m/z 50-400).

-

Sample Introduction: Introduce the sample into the ion source via direct infusion, a direct insertion probe, or through a GC/LC inlet.

-

Data Acquisition: Acquire the mass spectrum. Analyze the molecular ion peak and compare its isotopic pattern to the theoretical pattern for a bromine-containing compound. Identify key fragment ions to confirm the structure.

Section 4: Potential Biological Activity and Applications

The Phenyl N-(3-bromophenyl)carbamate structure is a compelling scaffold for drug discovery due to the known biological activities of both the carbamate moiety and the bromophenyl ring.

Drug Discovery and Development Workflow

Caption: A simplified workflow for drug discovery and development.

Mechanism of Action: Cholinesterase Inhibition

Carbamates are a well-established class of cholinesterase inhibitors.[8] They act by carbamylating a critical serine residue within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10]

-

Binding: The carbamate inhibitor binds to the active site of the cholinesterase enzyme.

-

Carbamylation: The serine hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon.[10] This is analogous to the mechanism for the natural substrate, acetylcholine.

-

Inhibition: A stable, carbamylated enzyme intermediate is formed, rendering the enzyme inactive. The "leaving group" (in this case, phenol) is released.

-

Reactivation: Unlike organophosphates, this carbamylation is reversible. The carbamylated enzyme undergoes slow hydrolysis to regenerate the active enzyme. This classifies carbamates as "pseudo-irreversible" inhibitors.[9][11]

A study on a series of O-phenyl-N-aryl carbamates demonstrated that different substitution patterns on the N-aryl ring lead to varying inhibitory activities against acetylcholinesterase and other enzymes like lipoxygenase, highlighting the tunability of this scaffold.[12]

Role as a Scaffold in Drug Discovery

The N-(3-bromophenyl) moiety is also of significant interest. For instance, a complex molecule incorporating an N-(3-bromophenyl) group was developed as a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[13] This demonstrates that the N-(3-bromophenyl)carbamate framework can serve as a valuable starting point for structure-activity relationship (SAR) studies targeting a range of diseases. Furthermore, various carbamoylphenylcarbamates have been investigated for a wide spectrum of activities, including antibacterial and antifungal properties.[14][15]

Section 5: Safety, Handling, and Storage

Proper handling of Phenyl N-(3-bromophenyl)carbamate is essential for laboratory safety. The following information is based on data for structurally related carbamate and brominated aromatic compounds.[16][17][18][19]

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Measures |

| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required.[17]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

Phenyl N-(3-bromophenyl)carbamate is a valuable chemical entity with clear and accessible synthetic routes. Its structural features make it a prime candidate for investigation as a cholinesterase inhibitor and a versatile scaffold for the development of new therapeutic agents. This guide provides the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this compound into their research and development programs. Further experimental validation of its biological activities is warranted and represents a promising avenue for future investigation.

References

-

Rosenstock, T. R., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4249–4257. Available from: [Link]

-

Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8, 39-58. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved from [Link]

-

Rosini, M., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109. Available from: [Link]

-

Kos, J., et al. (2011). Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. Molecules, 16(1), 504-526. Available from: [Link]

-

Rosenstock, T. R., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available from: [Link]

-

Olson, K. R. (Ed.). (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available from: [Link]

-

Javali, C. S., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476. Available from: [Link]

-

Parochetti, J. V., & Warren, G. F. (1968). Biological Activity and Dissipation of IPC and CIPC. Weed Science, 16(1), 13-15. Available from: [Link]

-

Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. ETDEWEB. Available from: [Link]

- Google Patents. (n.d.). CN102827065B - The preparation method of N-phenyl-3-bromine carbazole.

-

Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. Available from: [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates 4a–h (alkyl = methyl to butyl). Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0314 - ETHYL CARBAMATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl N-(3-bromophenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 3-PHENYLALLYL N-(4-BROMOPHENYL)CARBAMATE. Retrieved from [Link]

-

Chemsrc. (n.d.). (3-bromophenyl) N-phenylcarbamate | CAS#:50882-30-9. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.

-

Tice, C. M. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(6), 495-497. Available from: [Link]

-

NIST. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

Fun, H. K., et al. (2011). Phenyl N-(4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3199. Available from: [Link]

-

Chemspace. (n.d.). N-{3-[(4-bromophenyl)carbamoyl]phenyl}-3-methylbenzamide. Retrieved from [Link]

-

R Discovery. (n.d.). N-phenyl Carbamate Research Articles. Retrieved from [Link]

-

Frontiers. (n.d.). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. (3-bromophenyl) N-phenylcarbamate | CAS#:50882-30-9 | Chemsrc [chemsrc.com]

- 3. CAS 50882-29-6: Phenyl N-(4-bromophenyl)carbamate [cymitquimica.com]

- 4. PHENYL N-(4-BROMOPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 50882-29-6|Phenyl (4-bromophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates (Journal Article) | ETDEWEB [osti.gov]

- 13. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemos.de [chemos.de]

- 18. agilent.com [agilent.com]

- 19. ICSC 0314 - ETHYL CARBAMATE [chemicalsafety.ilo.org]

Phenyl N-(3-bromophenyl)carbamate: Mechanism of Action, Chemical Biology Applications, and Experimental Workflows

Executive Summary

Phenyl N-(3-bromophenyl)carbamate is a highly specialized synthetic carbamate derivative utilized extensively as a building block in medicinal chemistry and as a molecular probe in chemical biology 1. Its primary pharmacological significance lies in its ability to act as a covalent, pseudoirreversible inhibitor of serine hydrolases—most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By modulating cholinergic neurotransmission and providing a stable structural scaffold, compounds of this class are critical for developing therapeutics for neurodegenerative disorders and serving as advanced biochemical agents 2.

This technical guide deconstructs the enzymatic mechanism of action, outlines the quantitative pharmacodynamics, and provides self-validating experimental protocols for evaluating this compound in a laboratory setting.

Core Mechanism of Action: Pseudoirreversible Inhibition

Unlike simple competitive inhibitors that continuously associate and dissociate from an enzyme's active site, N-aryl carbamates like phenyl N-(3-bromophenyl)carbamate deactivate cholinesterases via a time-dependent, covalent modification known as carbamylation 3.

-

Active Site Targeting : AChE features a deep, narrow active site gorge containing a catalytic triad composed of Ser203, His447, and Glu334 (human numbering). The 3-bromophenyl moiety of the inhibitor is directed into the active site via π−π stacking interactions with aromatic residues (e.g., Trp86 and Trp286) in the peripheral anionic site and the acyl-binding pocket. The bromine atom provides both steric bulk and halogen bonding capabilities, enhancing binding affinity.

-

Nucleophilic Attack : Once the reversible Michaelis complex is formed, the hydroxyl oxygen of the catalytic Ser203 acts as a nucleophile, attacking the carbonyl carbon of the carbamate group.

-

Leaving Group Departure : This attack results in the cleavage of the ester bond, releasing phenol as a leaving group and yielding a covalently carbamylated serine residue 4.

-

Enzyme Deactivation and Slow Recovery : The carbamylated enzyme cannot hydrolyze the endogenous substrate, acetylcholine. While the acetylated enzyme intermediate formed during normal acetylcholine hydrolysis breaks down in microseconds, the carbamylated intermediate undergoes spontaneous hydrolysis (decarbamylation) at a drastically slower rate. Because the enzyme eventually recovers its function, the inhibition is termed "pseudoirreversible."

Mechanism of AChE pseudoirreversible inhibition by phenyl N-(3-bromophenyl)carbamate.

Quantitative Pharmacodynamics & Kinetic Parameters

To understand the efficacy of phenyl N-(3-bromophenyl)carbamate, it is essential to compare its kinetic parameters against the endogenous substrate and clinical standards. The prolonged half-life of the carbamylated intermediate is the primary driver of its pharmacological effect.

| Compound | Substrate / Inhibitor Type | Intermediate Formed | Decarbamylation / Deacetylation Rate ( k3 ) | Intermediate Half-Life |

| Acetylcholine | Endogenous Substrate | Acetylated Enzyme | >105 s−1 | <1 ms |

| Phenyl N-(3-bromophenyl)carbamate | Pseudoirreversible Inhibitor | Carbamylated Enzyme | ∼10−4 to 10−5 s−1 | Minutes to Hours |

| Rivastigmine | Clinical Standard Inhibitor | Carbamylated Enzyme | ∼10−5 s−1 | ∼10 Hours |

Experimental Protocols: Validating the Mechanism of Action

To rigorously validate the inhibitory profile and mechanism of phenyl N-(3-bromophenyl)carbamate, researchers employ kinetic assays and profiling techniques. The following protocols are designed as self-validating systems to ensure data integrity and account for the unique time-dependent nature of the compound.

Protocol 1: Modified Ellman's Assay for Time-Dependent Inhibition Kinetics

Purpose : To determine the IC50 and the rate of carbamylation ( ki ) of AChE. Causality & Logic : Because carbamates are time-dependent covalent inhibitors, simultaneous addition of the inhibitor and substrate will yield artificially high IC50 values due to substrate competition preventing the initial carbamylation event. Pre-incubation is mandatory. DTNB (Ellman's reagent) is utilized because it reacts rapidly with the free sulfhydryl group of thiocholine (the cleavage product of the synthetic substrate ATCh), yielding 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.

Step-by-Step Methodology :

-

Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve phenyl N-(3-bromophenyl)carbamate in high-purity DMSO to create a 10 mM stock, then perform serial dilutions in buffer. Critical constraint: Keep final DMSO concentration <1% to prevent enzyme denaturation.

-

Enzyme Pre-incubation : In a 96-well microplate, combine 50 µL of AChE (0.5 U/mL) with 50 µL of the inhibitor at various concentrations.

-

Self-Validation Step: Include a vehicle control (buffer + 1% DMSO) to establish baseline uninhibited enzyme activity, and a positive control (e.g., Rivastigmine) to validate assay sensitivity.

-

-

Time-Dependent Profiling : Incubate the mixture at 25°C for varying time intervals (e.g., 0, 5, 15, 30, and 60 minutes) to capture the kinetic rate of covalent bond formation.

-

Substrate Addition : Add 100 µL of a reaction mixture containing 1 mM acetylthiocholine iodide (ATCh) and 0.5 mM DTNB.

-

Self-Validation Step: Include a "blank" well containing buffer, ATCh, and DTNB (no enzyme) to measure and subtract the non-enzymatic spontaneous hydrolysis of ATCh.

-

-

Kinetic Readout : Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. The initial velocity ( v0 ) is calculated from the linear portion of the absorbance-time curve.

Self-validating experimental workflow for the modified Ellman's kinetic assay.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Selectivity

Purpose : To confirm the selectivity of phenyl N-(3-bromophenyl)carbamate for cholinesterases over other serine hydrolases (e.g., FAAH, MAGL) in a complex proteome. Causality & Logic : Fluorophosphonate (FP)-rhodamine is a broad-spectrum activity-based probe that covalently binds to the active site serine of uninhibited serine hydrolases. By pre-incubating the proteome with the carbamate inhibitor, the target enzymes become carbamylated and are protected from FP-rhodamine labeling. A reduction in fluorescent signal for specific protein bands indicates direct target engagement.

Step-by-Step Methodology :

-

Proteome Preparation : Homogenize tissue (e.g., mouse brain) in cold PBS and centrifuge to isolate the membrane and cytosolic fractions. Adjust total protein concentration to 1 mg/mL using a BCA assay.

-

Inhibitor Incubation : Treat 50 µL of the proteome with 1 µM phenyl N-(3-bromophenyl)carbamate (or DMSO vehicle) for 30 minutes at 37°C.

-

Probe Labeling : Add 1 µM FP-rhodamine to the mixture and incubate for 30 minutes at room temperature in the dark. Logic: The FP probe will label all available, uninhibited active serine hydrolases.

-

Reaction Quenching & Separation : Quench the reaction with 4x SDS loading buffer, boil for 5 minutes at 95°C, and resolve the proteins using standard SDS-PAGE.

-

Fluorescence Imaging : Scan the gel using a flatbed fluorescence scanner at the appropriate excitation/emission wavelengths for rhodamine. Quantify the depletion of specific fluorescent bands corresponding to AChE/BChE molecular weights to calculate target occupancy and off-target interactions.

Conclusion

Phenyl N-(3-bromophenyl)carbamate exemplifies the precision of covalent drug design. By leveraging the conserved catalytic mechanism of serine hydrolases, its N-aryl carbamate scaffold achieves pseudoirreversible inhibition. Understanding its exact kinetic parameters and validating its target engagement through robust, self-validating assays makes it an indispensable tool for enzymology and a foundational building block for advanced therapeutic development.

References

- Benchchem. Phenyl N-(3-Bromophenyl)carbamate|CA - Benchchem.

- StatPearls - NCBI Bookshelf. Carbamate Toxicity.

- Journal of Medicinal Chemistry - ACS Publications. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.

- PrepChem. Synthesis of phenyl N-(3-bromophenyl)carbamate.

Sources

Phenyl N-(3-bromophenyl)carbamate solubility in organic solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From reaction kinetics in synthesis and purification efficiency in manufacturing to the ultimate bioavailability of the final dosage form, solvent interactions are paramount. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Phenyl N-(3-bromophenyl)carbamate, a representative diaryl carbamate.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2][3] To predict the solubility behavior of Phenyl N-(3-bromophenyl)carbamate, we must first analyze its molecular structure.

Molecular Structure of Phenyl N-(3-bromophenyl)carbamate:

This molecule possesses several key features that dictate its interactions:

-

Nonpolar Regions: The presence of two aromatic rings (phenyl and bromophenyl) provides significant nonpolar surface area, favoring interactions with nonpolar solvents through van der Waals forces.[4]

-

Polar Regions: The central carbamate linkage (-O-C(=O)-NH-) is highly polar. The carbonyl group (C=O) and the ether oxygen are effective hydrogen bond acceptors, while the amine proton (N-H) is a hydrogen bond donor. These features promote solubility in polar solvents.[5]

-

Halogen Substitution: The bromine atom on one of the phenyl rings introduces a dipole and increases the molecule's polarizability, further influencing its interaction with polar solvents.

Based on this structure, we can anticipate that Phenyl N-(3-bromophenyl)carbamate will exhibit limited solubility in highly nonpolar solvents like hexanes but will show progressively greater solubility in solvents of intermediate and high polarity, particularly those capable of hydrogen bonding.

Diagram: Solute-Solvent Interaction Model

The following diagram illustrates the conceptual interactions between Phenyl N-(3-bromophenyl)carbamate and different classes of organic solvents.

Caption: Predicted interactions between the solute and various solvent types.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium "shake-flask" method.[4][6] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility at a given temperature.

Required Materials and Apparatus

-

Compound: Phenyl N-(3-bromophenyl)carbamate (solid, crystalline).

-

Solvents: A representative range of analytical grade organic solvents (see Table 1).

-

Apparatus:

-

Analytical balance (4-decimal place).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Orbital shaker with temperature control.[6]

-

Centrifuge capable of holding the selected vials.

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm or 0.45 µm PTFE).[4][7]

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector. Carbamates are readily detectable via UV absorbance.[8]

-

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By ensuring equilibration and using a precise analytical method, the results will be robust and reproducible.

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of Phenyl N-(3-bromophenyl)carbamate in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. This calibration curve is essential for accurate quantification.[7]

-

-

Sample Preparation:

-

For each solvent to be tested, place an excess amount of solid Phenyl N-(3-bromophenyl)carbamate into a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is ~10-20 mg of solid.

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.

-

Securely cap each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm that excess solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[4]

-

Carefully draw the clear supernatant into a syringe.

-

Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.[4]

-

-

Analysis and Quantification:

-

Dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the prepared calibration curve. An initial dilution of 10x or 100x is a reasonable starting point.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Using the calibration curve, determine the concentration of Phenyl N-(3-bromophenyl)carbamate in the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. Report the final solubility in mg/mL and mol/L.

-

Diagram: Shake-Flask Solubility Workflow

Caption: A generalized workflow for determining equilibrium solubility.[4]

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, structured table. This allows for easy comparison of solubility across different solvent classes. Selecting solvents from a range of polarities provides a comprehensive solubility profile.[10]

Table 1: Solubility Profile of Phenyl N-(3-bromophenyl)carbamate at 25 °C (Template)

| Solvent | Solvent Class | Relative Polarity[11][12] | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Nonpolar | 0.009 | Experimental Data | Experimental Data |

| Toluene | Nonpolar (Aromatic) | 0.099 | Experimental Data | Experimental Data |

| Diethyl Ether | Nonpolar | 0.117 | Experimental Data | Experimental Data |

| Dichloromethane | Polar Aprotic | 0.309 | Experimental Data | Experimental Data |

| Ethyl Acetate | Polar Aprotic | 0.228 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 0.355 | Experimental Data | Experimental Data |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Experimental Data | Experimental Data |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Experimental Data | Experimental Data |

| 2-Propanol (IPA) | Polar Protic | 0.546 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 0.654 | Experimental Data | Experimental Data |

| Methanol | Polar Protic | 0.762 | Experimental Data | Experimental Data |

Interpretation for Drug Development

-

High Solubility (e.g., in DMSO, Methanol): Solvents in which the compound is highly soluble are excellent candidates for preparing concentrated stock solutions for screening assays, as reaction media for chemical synthesis, or as components of a solvent system for purification by chromatography.

-

Moderate Solubility (e.g., in Ethyl Acetate, Acetone): Solvents offering moderate solubility are often ideal for crystallization. A good crystallization solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Low Solubility (e.g., in Hexane, Toluene): Solvents in which the compound is poorly soluble can be used as anti-solvents to induce precipitation or crystallization. In drug formulation, low solubility in certain solvents can be a critical factor influencing dissolution rate and bioavailability, as outlined in ICH guidelines.[13][14][15]

Conclusion

Understanding and quantifying the solubility of Phenyl N-(3-bromophenyl)carbamate in a range of organic solvents is a foundational step for its effective use in research and drug development. While pre-existing data may be sparse, this guide provides the theoretical grounding and a detailed, authoritative experimental protocol to generate this data reliably. By following the shake-flask method coupled with HPLC analysis, researchers can build a comprehensive solubility profile. This data-driven approach enables informed, rational decisions regarding solvent selection for synthesis, purification, formulation, and analysis, ultimately accelerating the development timeline and ensuring process robustness.

References

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

-

Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Prat, D., et al. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Solvents and Polarity. Reichardt, C.[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Organic Solvent Polarity Chart. ZheJiang TianHe Resin Co.,Ltd.[Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. U.S. Geological Survey. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025, December 25). ACS Publications. [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025, December 20). ACS Publications. [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

-

Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

-

ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

-

A Rapid iMethod™ Test for Analysis of Carbamate Pesticides in Beverages. SCIEX. [Link]

-

ICH Q6A Guideline. IKEV. [Link]

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation. [Link]

-

Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions (RSC Publishing). [Link]

-

ICH Q6A, Q8 & Q9 Compliance | Particle Analysis. Particle Analytical. [Link]

-

Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterial. (2023, June 13). RSC Publishing. [Link]

-

Synthesis and Molecular Structure of Iron(III) Diaryl-Dithiocarbamate Complexes, [Fe(S2CNAr2)3], and a Preliminary Study Exploring Their Potential as Single-Source Precursors for Nanoscale Iron Sulfides. (2025, February 26). MDPI. [Link]

-

ICH指导原则- Q6A质量标准新原料药和制剂的检测以及可接受标准:化学物质. 中国药典. [Link]

-

ethyl N-(3-bromophenyl)carbamate. PubChem. [Link]

-

Phenyl n-(4-bromophenyl)carbamate (C13H10BrNO2). PubChemLite. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

-

(PDF) Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. (2023, June 13). ResearchGate. [Link]

-

Phenyl carbamate. PubChem - NIH. [Link]

-

N-(3-Bromophenyl)acetamide. PubChem. [Link]

-

Phenylcarbamate. PubChem - NIH. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. who.int [who.int]

- 7. protocols.io [protocols.io]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. enamine.net [enamine.net]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 14. database.ich.org [database.ich.org]

- 15. particle.dk [particle.dk]

An In-depth Spectroscopic Guide to Phenyl N-(3-bromophenyl)carbamate for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic signature of Phenyl N-(3-bromophenyl)carbamate, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis. We will explore the causality behind the observed spectral features, providing a self-validating framework for the structural elucidation of this and similar carbamate compounds.

Introduction: The Molecular Blueprint

Phenyl N-(3-bromophenyl)carbamate (C₁₃H₁₀BrNO₂) is a disubstituted carbamate featuring two distinct aromatic moieties. The carbamate linkage (-O-CO-NH-) serves as a critical functional group, influencing the molecule's chemical properties and biological activity. Accurate structural confirmation is paramount for any research or development application. Spectroscopic techniques provide the necessary tools to create a detailed molecular "blueprint," confirming atomic connectivity, functional groups, and overall molecular weight. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, providing the rationale for each spectral observation. The synthesis of this compound is typically achieved through the reaction of phenyl chloroformate with 3-bromoaniline, providing a reliable route to the target structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The magnetic field experienced by each nucleus is shielded or deshielded by the surrounding electron density, resulting in a characteristic chemical shift (δ).

Proton (¹H) NMR Spectroscopy

In a typical ¹H NMR spectrum, protons attached to aromatic rings resonate in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[2][3] The specific substitution pattern on each ring in Phenyl N-(3-bromophenyl)carbamate will create a distinct set of signals and splitting patterns. The N-H proton of the carbamate group is also a key feature, though its chemical shift can be variable and the peak shape can be broad.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 - 10.5 | Singlet, broad | 1H | N-H | The N-H proton of a carbamate is often observed as a broad singlet. Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group. |

| ~ 7.8 - 7.9 | Triplet (or Singlet) | 1H | Ar-H (C2'-H) | This proton on the brominated ring is ortho to the bromine and ortho to the carbamate nitrogen, leading to a downfield shift. It appears as a triplet due to coupling with H4' and H6'. |

| ~ 7.1 - 7.5 | Multiplet | 7H | Ar-H | This complex multiplet arises from the remaining protons on both the phenyl and 3-bromophenyl rings, which have overlapping chemical shifts. Protons on the phenyl ring are expected between δ 7.1 and 7.4.[4] |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Carbons in different chemical environments will produce distinct signals.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 - 154 | C =O | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. |

| ~ 150 - 151 | Ar-C (C1) | The aromatic carbon directly attached to the carbamate oxygen. |

| ~ 139 - 140 | Ar-C (C1') | The aromatic carbon directly attached to the carbamate nitrogen. |

| ~ 120 - 131 | Ar-C | Signals corresponding to the various C-H carbons on both aromatic rings. Aromatic carbons typically resonate in this range.[2][3] |

| ~ 118 - 123 | Ar-C | Signals corresponding to the various C-H carbons on both aromatic rings. |

| ~ 122 - 123 | Ar-C -Br (C3') | The carbon atom directly bonded to the bromine atom. The electronegativity of bromine causes a downfield shift, but this is counteracted by the "heavy atom effect," resulting in a shift within the aromatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenyl N-(3-bromophenyl)carbamate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like N-H.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Sixteen to 32 scans are usually sufficient for a high-quality spectrum.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Interpretation

The IR spectrum of Phenyl N-(3-bromophenyl)carbamate will be dominated by absorptions from the carbamate linkage and the aromatic rings.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 - 3400 | N-H Stretch | Carbamate Amide | A sharp to moderately broad peak characteristic of the N-H bond in secondary amides/carbamates.[5] |

| ~ 3000 - 3100 | C-H Stretch | Aromatic | Absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring.[2][6] |

| ~ 1710 - 1740 | C=O Stretch | Carbamate Carbonyl | A very strong and sharp absorption band, which is one of the most prominent features in the spectrum, confirming the carbonyl group.[5] |

| ~ 1580 - 1610 | C=C Stretch | Aromatic Ring | In-ring carbon-carbon double bond stretching vibrations. |

| ~ 1200 - 1250 | C-O Stretch | Carbamate Ester | Asymmetric stretching of the C-O-C linkage.[5] |

| ~ 690 - 900 | C-H Bend (oop) | Aromatic | Out-of-plane ("oop") bending patterns in this region can sometimes give clues about the ring substitution pattern. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid Phenyl N-(3-bromophenyl)carbamate sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a compound like Phenyl N-(3-bromophenyl)carbamate, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.

MS Data Interpretation

The most critical piece of information is the molecular ion peak. The presence of a bromine atom provides a highly characteristic isotopic signature.

Expected Mass Spectrometry Data (ESI+):

| m/z Value | Ion | Rationale |

| ~ 292.0 | [M+H]⁺ with ⁷⁹Br | The calculated monoisotopic mass of C₁₃H₁₀⁷⁹BrNO₂ is 290.99, so the protonated molecule [M+H]⁺ will appear at m/z ~291.99. |

| ~ 294.0 | [M+H]⁺ with ⁸¹Br | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "doublet" for any bromine-containing ion, with the second peak appearing 2 Da higher (the M+2 peak) and at nearly the same intensity. |

| Varies | Fragment Ions | Common fragmentation pathways for carbamates can involve cleavage on either side of the carbonyl group. This can lead to fragments corresponding to the loss of the phenoxy group or the 3-bromoaniline moiety. A characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is often seen for N-methyl carbamates, but a different fragmentation is expected here.[7][8][9] |

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL or ng/mL range.

-

Chromatography (Optional but Recommended): Introduce the sample via a liquid chromatography (LC) system to ensure sample purity prior to mass analysis. A typical reversed-phase C18 column can be used.

-

Mass Spectrometry:

-

Ionization Mode: Use Electrospray Ionization in Positive Mode (ESI+).

-

Scan Type: Acquire full scan data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize source parameters such as capillary voltage (~3-4 kV) and source temperature (120-150 °C) to maximize the signal of the protonated molecule and minimize in-source fragmentation.[9]

-

MS Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion